molecular formula C6H10ClF2N B2535880 1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride CAS No. 1955554-13-8

1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride

Cat. No.: B2535880
CAS No.: 1955554-13-8
M. Wt: 169.6
InChI Key: HBCZCEBZZLCITB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride” is a chemical compound with the molecular formula C6H10ClF2N . It’s a 1,2-disubstituted bicyclo[2.1.1]hexane, which has been synthesized, characterized, and biologically validated as saturated bioisosteres of the ortho-substituted benzene ring .


Synthesis Analysis

The synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy allows for the creation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules .


Molecular Structure Analysis

The distance r in bicyclo[2.1.1]hexane was approximately 0.1–0.2 Å longer than that in the ortho-benzene ring: 1.56 Å (1b, 4b, and 12b) vs. 1.39–1.41 Å (ortho-benzene). Angles φ1 and φ2 were similar in both scaffolds: 61–65° (1b, 4b, and 12b) vs. 55–57° (ortho-benzene) .


Chemical Reactions Analysis

The chemical reactions involving 1,2-disubstituted bicyclo[2.1.1]hexanes have been the highlight of numerous works . These works focused on new synthetic routes, implementation of new methodologies, and new exit vectorization .

Scientific Research Applications

Synthesis Techniques

  • Batchwise Preparation : A multigram preparation of 2-azabicyclo-[2.1.1]hexane hydrochloride was developed, involving intramolecular displacement to form the [2.1.1]-bicyclic ring system. This process provided a significant amount of the material, demonstrating its potential for large-scale synthesis (Liao et al., 2016).

  • Three-Component Synthesis : A novel synthesis method for 1-azabicyclo[3.1.0]hexane-3-ene derivatives was developed. This synthesis utilized a three-component reaction and highlighted benefits like eco-friendliness, excellent yields, and use of inexpensive materials (Ghorbani et al., 2016).

  • Novel Synthesis Pathways : New methods for synthesizing 2-azabicyclo[2.1.1]hexanes, crucial in natural insect antifeedants, were explored. These involved imination and reductive cyclization processes, opening avenues for synthesizing natural product analogs (Stevens & Kimpe, 1996).

Chemical Rearrangements and Modifications

  • Rearrangement Reactions : Studies on the rearrangements of iodides to alcohols using Selectfluor and Deoxo-Fluor were conducted. This research is significant for the creation of novel 2-azabicyclo[2.1.1]hexane compounds with varied functional groups (Krow et al., 2004).

  • Construction of Complex Structures : The synthesis of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, which are of interest in pharmaceuticals, was achieved. This involved Suzuki-Miyaura and Chan-Evans-Lam coupling reactions, representing a significant advancement in constructing complex molecular architectures (Harris et al., 2017).

Biological Relevance

  • Role in Natural Products : The 1-azabicyclo[3.1.0]hexane ring is key in natural products like ficellomycin, which exhibits activities against bacteria and tumors. Understanding its biosynthesis, particularly the guanidyl modification of the ring, is crucial for expanding the structural and biological diversities of natural products (Kurosawa et al., 2020).

Future Directions

Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of bio-active compounds, while still being underexplored from a synthetic accessibility point of view . The future directions in this field involve exploring new atom and exit-vector arrangements for [2.1.1] scaffolds .

Properties

IUPAC Name

1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N.ClH/c7-5(8)6-1-4(2-6)3-9-6;/h4-5,9H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCZCEBZZLCITB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(NC2)C(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955554-13-8
Record name 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.